molecular formula C17H25NO10 B12625604 2-O,4-O-diethyl 5-O-methyl 3-(2-ethoxy-2-oxoethyl)-3,3a,4,5-tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,4,5-tricarboxylate

2-O,4-O-diethyl 5-O-methyl 3-(2-ethoxy-2-oxoethyl)-3,3a,4,5-tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,4,5-tricarboxylate

Cat. No.: B12625604
M. Wt: 403.4 g/mol
InChI Key: OLKOIFSINSXHTP-UHFFFAOYSA-N
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Description

This compound features a bicyclic [1,2]oxazolo[2,3-b][1,2]oxazole core fused with three ester groups: diethyl (2-O, 4-O), methyl (5-O), and a 2-ethoxy-2-oxoethyl substituent at position 3. The ester-rich structure suggests moderate polarity, influencing solubility in polar aprotic solvents like DMF or acetone.

Properties

Molecular Formula

C17H25NO10

Molecular Weight

403.4 g/mol

IUPAC Name

2-O,4-O-diethyl 5-O-methyl 3-(2-ethoxy-2-oxoethyl)-3,3a,4,5-tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,4,5-tricarboxylate

InChI

InChI=1S/C17H25NO10/c1-5-24-10(19)8-9-12-11(15(20)25-6-2)14(16(21)23-4)28-18(12)27-13(9)17(22)26-7-3/h9,11-14H,5-8H2,1-4H3

InChI Key

OLKOIFSINSXHTP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1C2C(C(ON2OC1C(=O)OCC)C(=O)OC)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-O,4-O-diethyl 5-O-methyl 3-(2-ethoxy-2-oxoethyl)-3,3a,4,5-tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,4,5-tricarboxylate typically involves multi-step organic reactions. The starting materials often include ethyl oxalate, methyl oxalate, and ethyl acetoacetate. The reaction conditions usually require the presence of a strong acid or base as a catalyst, and the reactions are carried out under controlled temperatures to ensure the desired product formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions. The process would likely include the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-O,4-O-diethyl 5-O-methyl 3-(2-ethoxy-2-oxoethyl)-3,3a,4,5-tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,4,5-tricarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced compounds.

Scientific Research Applications

2-O,4-O-diethyl 5-O-methyl 3-(2-ethoxy-2-oxoethyl)-3,3a,4,5-tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,4,5-tricarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-O,4-O-diethyl 5-O-methyl 3-(2-ethoxy-2-oxoethyl)-3,3a,4,5-tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,4,5-tricarboxylate involves its interaction with specific molecular targets. The ester groups and oxazole ring play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share functional or structural similarities with the target molecule:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Solubility Reference
Target Compound [1,2]Oxazolo-oxazole bicyclic Diethyl, methyl, ethoxyethyl esters N/A N/A Likely in DMF -
Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]pyridine-5,6-Dicarboxylate Tetrahydroimidazo[1,2-a]pyridine Cyano, nitrophenyl, phenethyl ~525 (estimated) 243–245 Soluble in DMF
5-Ethyl 2-Methyl 4-(4-(tert-Butyl)Phenyl)-3,3-Dicyano-2-(2-Methoxy-2-Oxoethyl)Pyrrolidine-2,5-Dicarboxylate Pyrrolidine tert-Butyl, dicyano, methoxyethyl ~487 (estimated) Not reported Soluble in DMF
3-O-Ethyl 5-O-Methyl 2-(Imidazol-1-Ylmethyl)-6-Methyl-4-(3-Nitrophenyl)-1,4-Dihydropyridine-3,5-Dicarboxylate Dihydropyridine Imidazolylmethyl, nitrophenyl ~504 (estimated) Not reported Likely in DMF

Key Observations:

Core Heterocycles :

  • The target’s oxazolo-oxazole bicyclic system is less common than pyrrolidine () or imidazo[1,2-a]pyridine () cores. This may confer unique steric and electronic properties, such as increased ring strain or altered reactivity in cycloadditions .
  • Pyrrolidine and imidazo derivatives () exhibit higher thermal stability (e.g., melting points >200°C) due to planar aromatic substituents (e.g., nitrophenyl), whereas the target’s aliphatic esters may lower its melting point .

Substituent Effects: Electron-withdrawing groups (e.g., cyano in ) enhance electrophilic reactivity compared to the target’s ethoxyethyl group, which is electron-donating. This difference may influence nucleophilic substitution rates or catalytic hydrogenation pathways . Bulky substituents like tert-butyl () reduce solubility in polar solvents, whereas the target’s multiple esters likely improve solubility in DMF or THF .

Spectroscopic Data :

  • The target’s ¹H NMR would show characteristic ethyl ester triplets (~1.2 ppm for CH₃, ~4.1 ppm for OCH₂) and methyl ester singlets (~3.7 ppm). These align with shifts observed in (e.g., ethyl ester protons at 1.31–4.24 ppm) .
  • IR spectra would exhibit strong C=O stretches (~1740 cm⁻¹) for esters, similar to ’s reported 1745 cm⁻¹ .

Reactivity and Stability

  • Hydrolytic Stability : The target’s ester groups are prone to hydrolysis under basic conditions, akin to ’s pyrrolidine dicarboxylate, which requires anhydrous synthesis conditions .
  • Thermal Stability : The absence of aromatic substituents (cf. ’s nitrophenyl) may reduce thermal stability compared to analogs with extended π-systems .

Biological Activity

The compound 2-O,4-O-diethyl 5-O-methyl 3-(2-ethoxy-2-oxoethyl)-3,3a,4,5-tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,4,5-tricarboxylate is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be analyzed for its functional groups and stereochemistry. The presence of multiple carboxylate groups and an oxazole ring suggests potential interactions with biological targets.

Table 1: Key Properties of the Compound

PropertyValue
Molecular FormulaC17H23N3O7
Molecular Weight367.38 g/mol
Log P0.3
Hydrogen Bond Donors6
Hydrogen Bond Acceptors13
Rotatable Bonds12

Research indicates that compounds similar to This compound exhibit various biological activities such as:

  • Anticancer Activity : The compound may inhibit key proteins involved in cancer cell proliferation. For instance, studies on related oxazole derivatives have shown they can block Polo-like kinase (Plk1), a critical regulator in cell division and cancer progression .
  • Antimicrobial Properties : The oxazole ring has been associated with antimicrobial activity against various pathogens. Compounds with similar structures have demonstrated effectiveness against bacterial strains .

Study on Anticancer Effects

A recent study investigated the effects of structurally related compounds on cancer cell lines. The results indicated that certain derivatives significantly induced apoptosis in HeLa and L363 cell lines at concentrations as low as 5 µM. The mechanism was linked to the inhibition of Plk1 activity and subsequent disruption of mitotic processes .

Antimicrobial Activity Assessment

Another study focused on the antimicrobial properties of compounds containing similar functional groups. The results showed that derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) ranged from 10 to 50 µg/mL for various derivatives .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the diethyl and methyl groups have been shown to influence both potency and selectivity towards specific biological targets.

Table 2: SAR Findings from Related Compounds

ModificationEffect on Activity
Diethyl Group VariationIncreased lipophilicity; improved cellular uptake
Methyl SubstitutionEnhanced selectivity towards Plk1 inhibition
Oxazole Ring AlterationVariable effects on antimicrobial activity

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